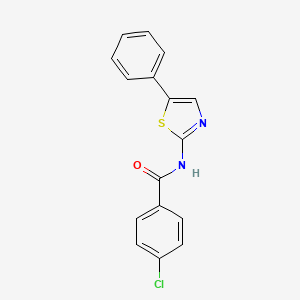
4-Chloro-N-(5-phenyl-thiazol-2-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(5-phenyl-thiazol-2-yl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a thiazole ring substituted with a phenyl group and a chloro-substituted benzamide moiety. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-phenyl-thiazol-2-yl)-benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated thiazole.
Formation of Benzamide: The final step involves the reaction of the substituted thiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the benzamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(5-phenyl-thiazol-2-yl)-benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(5-methyl-thiazol-2-yl)-benzamide
- 4-Chloro-N-(5-ethyl-thiazol-2-yl)-benzamide
- 4-Chloro-N-(5-phenyl-oxazol-2-yl)-benzamide
Uniqueness
4-Chloro-N-(5-phenyl-thiazol-2-yl)-benzamide is unique due to the specific substitution pattern on the thiazole ring and the presence of a chloro-substituted benzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-(5-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-13-8-6-12(7-9-13)15(20)19-16-18-10-14(21-16)11-4-2-1-3-5-11/h1-10H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCAEIWOKJXGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-methoxy-4-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5302974.png)
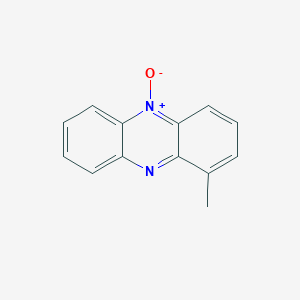
![5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5302983.png)
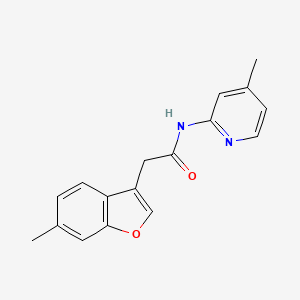
![[1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5302999.png)
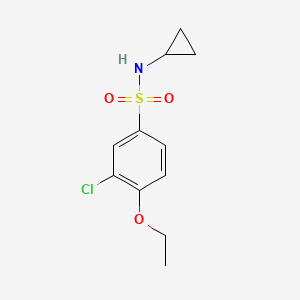
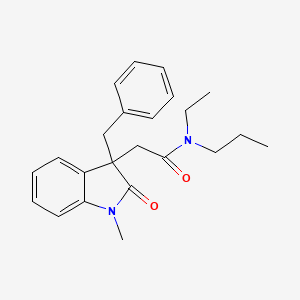
![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)
![1-{2-[(dimethylamino)methyl]benzoyl}-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5303036.png)
![N-{2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303046.png)
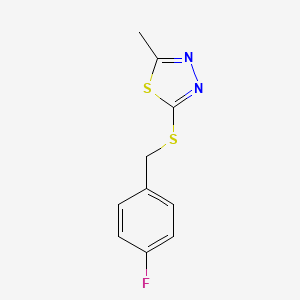
![N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate](/img/structure/B5303052.png)
![N-[3-(morpholin-4-yl)propyl]-2-(phenylsulfanyl)propanamide](/img/structure/B5303071.png)
![2-(cyclopropylmethyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5303077.png)
